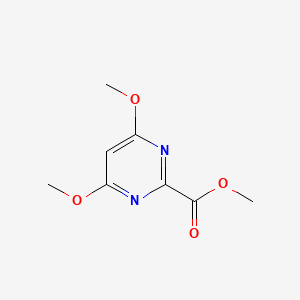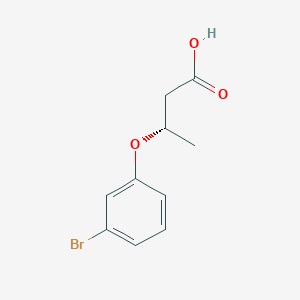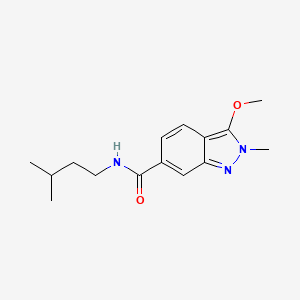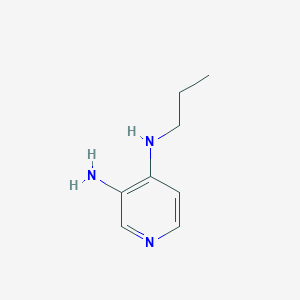
Methyl 4,6-dimethoxypyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,6-dimethoxypyrimidine-2-carboxylate: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This compound is characterized by its two methoxy groups at positions 4 and 6 and a carboxylate group at position 2 on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dimethoxypyrimidine-2-carboxylate typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or other peroxides, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4,6-dimethoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated pyrimidines, nucleophilic substitution products.
Applications De Recherche Scientifique
Chemistry: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is used as an intermediate in the synthesis of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, pyrimidine derivatives are studied for their roles in DNA and RNA synthesis and repair. This compound can serve as a model compound for studying these processes.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antiviral, anticancer, and antimicrobial agent. Its derivatives may exhibit activity against specific molecular targets in disease pathways.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides, contributing to agricultural productivity .
Mécanisme D'action
The mechanism of action of Methyl 4,6-dimethoxypyrimidine-2-carboxylate and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of the target molecules, leading to therapeutic effects. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.
Comparaison Avec Des Composés Similaires
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar in structure but with a sulfonyl group instead of a carboxylate group.
4,6-Dimethoxypyrimidine-2-carbonitrile: Contains a nitrile group at position 2 instead of a carboxylate group.
Uniqueness: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at position 2 allows for unique interactions and reactivity compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
202350-72-9 |
|---|---|
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
methyl 4,6-dimethoxypyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-12-5-4-6(13-2)10-7(9-5)8(11)14-3/h4H,1-3H3 |
Clé InChI |
XLPFNDOHVMQGAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)


![7-Bromo-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B13107161.png)

![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)


![5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13107194.png)
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)


![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)
